4-Chloro-3-nitrobenzenesulfonic acid, sodium salt
Overview
Description
4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, is a chemical compound that is part of a broader class of organic compounds known as nitrobenzenesulfonates. These compounds are characterized by a benzene ring substituted with nitro and sulfonate groups, which can be modified to produce various derivatives with different properties and applications.
Synthesis Analysis
The synthesis of related compounds, such as the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, has been achieved through the reaction of dilute sodium hydroxide solution with ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate. This process highlights the importance of the N-ethoxycarbonyl group's position relative to the nitro group, which, when ortho to the nitro group, can be readily removed by dilute sodium hydroxide solution .
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonates is crucial for their reactivity and the types of chemical reactions they can undergo. For instance, the presence of the nitro group ortho to other substituents can significantly influence the behavior of these compounds under various conditions .
Chemical Reactions Analysis
Nitrobenzenesulfonates can participate in a variety of chemical reactions. For example, sodium m-nitrobenzenesulfonate, a related compound, is typically used in the dehydrogenation of pyridazinones to their aromatic derivatives. However, it can exhibit unexpected behavior, such as when used with benzopyrano[4,3-c]pyridazin-3(2H)-ones substrates, leading to the synthesis of a new class of 5-hydroxy benzopyrano[4,3-c]pyridazin-3(2H)-ones . Additionally, reactions involving p-nitrobenzenesulfenyl chloride with various pyridine N-oxides can yield a range of products, including p-nitrobenzenesulfonic acid and various salts and disulfides .
Physical and Chemical Properties Analysis
The solubility of sodium 4-nitrobenzenesulfonate, a compound closely related to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, has been studied in different solvent mixtures. It was found that binary mixtures of sodium chloride + water are particularly effective for purifying this compound, with solubility measurements taken across a range of temperatures from 273.15 to 323.15 K. These solubilities were successfully correlated using a modified Apelblat equation . Furthermore, the interaction of chloro-nitrobenzene derivatives with sodium glycolate and sodium glycerolate can lead to the substitution of the chlorine atom with various alkoxy groups, demonstrating the reactivity of these compounds under different conditions .
Scientific Research Applications
Synthesis and Preparation
- The sodium salt of 4-amino-3-nitrobenzenesulfonic acid has been prepared from ethyl [(4-chlorosulfonyl-2-nitro)- phenyllcarbamate, highlighting the role of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in synthesis processes (Rosevear & Wilshire, 1982).
Coordination Polymeric Structures
- The coordination polymeric structures of the hydrated sodium salts of 4-chloro-3-nitrobenzoic acid have been determined, revealing complex polymeric structures stabilized by hydrogen bonding and π-π interactions (Smith, 2013).
As a Redox Titration Reagent
- Sodium N-chloro-p-nitrobenzenesulfonamide (chloramine-N) has been explored as a redox titrant for the determination of reducing agents like glutathione and ascorbic acid, indicating its potential in analytical chemistry applications (Gowda et al., 1982).
Solubility Studies
- Studies on the solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures have been conducted, providing crucial data for the purification and processing of this compound (Li et al., 2012).
Nitration Process Improvement
- The nitration process in 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis was improved by optimizing reaction conditions, showing the application of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in industrial chemistry (Li et al., 2015).
Monomer-Dimer Equilibrium
- The monomer-dimer equilibrium of 3,5-Dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS) in aqueous solution was studied, contributing to a better understanding of its behavior in biological systems (Ide et al., 1992).
Analytical Chemistry Applications
- Sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) has been studied for its use as an oxidizing titrant in analytical chemistry, highlighting another potential application of related compounds (Gowda et al., 1983).
Safety And Hazards
properties
IUPAC Name |
sodium;4-chloro-3-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUGKTDTYSAMAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClNNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066245 | |
Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrobenzenesulfonic acid, sodium salt | |
CAS RN |
17691-19-9 | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-nitro-4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-chloro-3-nitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 4-chloro-3-nitrobenzenesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNE7E5C39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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